molecular formula C7H8N2S B13541451 5-(2-Aminoethyl)thiophene-3-carbonitrile

5-(2-Aminoethyl)thiophene-3-carbonitrile

Cat. No.: B13541451
M. Wt: 152.22 g/mol
InChI Key: JRWDUTKCCIQIHN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)thiophene-3-carbonitrile is an organic compound that features a thiophene ring substituted with an aminoethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiophene-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carbonitrile.

    Substitution Reaction: The nitrile group is introduced via a substitution reaction using appropriate reagents.

Common reagents used in these reactions include alkyl halides for the substitution steps and amines for the aminoethylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The aminoethyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Aminoethyl)thiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)thiophene-3-carbonitrile is unique due to the presence of both the aminoethyl and nitrile groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

5-(2-aminoethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C7H8N2S/c8-2-1-7-3-6(4-9)5-10-7/h3,5H,1-2,8H2

InChI Key

JRWDUTKCCIQIHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#N)CCN

Origin of Product

United States

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